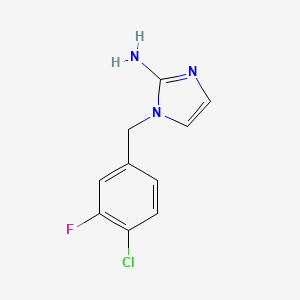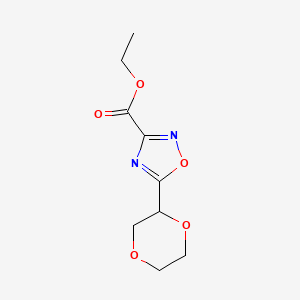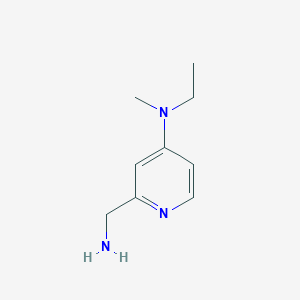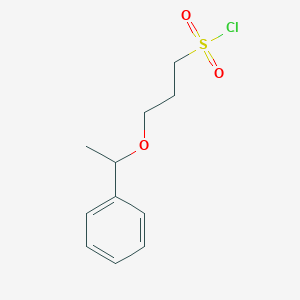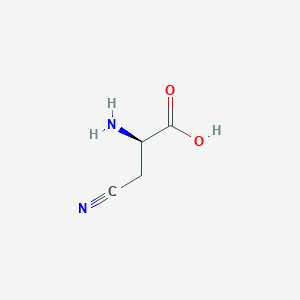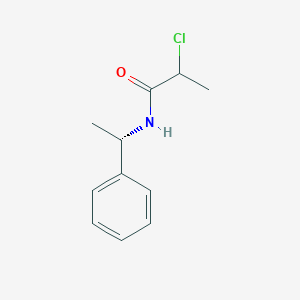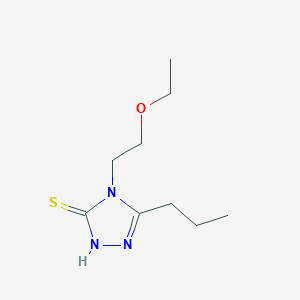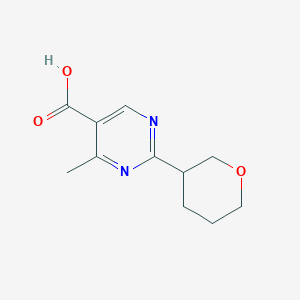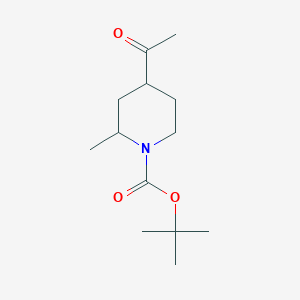
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride is a chemical compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a sulfonyl fluoride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.
Aplicaciones Científicas De Investigación
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of certain enzymes, leading to their inhibition. This interaction can disrupt key biological pathways, making the compound useful in various therapeutic and research applications.
Comparación Con Compuestos Similares
Similar Compounds
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride: Lacks the fluorine atom on the benzene ring.
3-chloro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors and other bioactive molecules.
Propiedades
Fórmula molecular |
C11H11F2NO3S |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H11F2NO3S/c12-10-7-8(18(13,16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Clave InChI |
CKBMHLSMTHBELT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
